7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog No.
S12296307
CAS No.
75001-60-4
M.F
C12H9ClFNO3
M. Wt
269.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoli...

CAS Number

75001-60-4

Product Name

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

7-chloro-1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

InChI

InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-4-8(13)9(14)10(6)15/h3-5H,2H2,1H3,(H,17,18)

InChI Key

ROKPIDBUBYNZNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=C(C=C2)Cl)F)C(=O)O

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolines. Its molecular formula is C12H9ClFNO3, and it has a molecular weight of 269.66 g/mol. The compound features a chloro and a fluoro substituent, which are significant for its biological activity. It is primarily recognized as an impurity related to the antibiotic norfloxacin, indicating its relevance in pharmaceutical applications .

The chemical reactivity of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be attributed to its functional groups:

  • Acidic Behavior: The carboxylic acid group allows for proton transfer reactions, making it capable of acting as an acid in various chemical environments.
  • Electrophilic Substitution: The presence of the chloro and fluoro groups enhances electrophilicity, facilitating substitution reactions on the aromatic ring.
  • Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions, particularly with amines and alcohols.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits notable antibacterial properties, primarily due to its structural similarities to fluoroquinolone antibiotics. Its mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell division. This makes it a compound of interest in the development of new antimicrobial agents .

The synthesis of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate substituted anilines and ethyl acetoacetate, cyclization can yield the quinoline framework.
  • Halogenation: Introduction of chloro and fluoro groups can be accomplished via halogenation reactions under controlled conditions.
  • Carboxylation: The carboxylic acid group can be introduced through carbon dioxide fixation or by using carboxylating agents.

These methods allow for the targeted synthesis of this compound while controlling specific functional groups.

The primary applications of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include:

  • Pharmaceutical Development: It serves as an impurity standard in quality control for fluoroquinolone antibiotics.
  • Research: Used in studies exploring structure–activity relationships in antibacterial compounds.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other biologically active molecules.

Interaction studies involving 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid focus on its binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase IV. These studies often employ techniques like:

  • Molecular Docking: To predict binding interactions at the molecular level.
  • In vitro Assays: To evaluate antibacterial efficacy against various bacterial strains.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

These investigations help elucidate its potential therapeutic roles.

Several compounds share structural similarities with 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

Compound NameStructureUnique Features
NorfloxacinC16H18ClFN3O3Broad-spectrum antibiotic; used clinically
CiprofloxacinC17H18F2N3O3Enhanced activity against Gram-negative bacteria
PefloxacinC17H18F2N2O3SSulfonamide derivative; unique sulfonyl group

The uniqueness of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its specific halogen substitutions and its role as an impurity standard rather than a primary therapeutic agent.

The compound 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derives its systematic name from the bicyclic quinoline core structure. The quinoline system is numbered such that the nitrogen atom occupies position 1, with subsequent positions following the clockwise orientation of the fused benzene and pyridine rings. Substituents are assigned numerical descriptors based on their positions:

  • Chloro at position 7
  • Ethyl at position 1 (directly attached to the nitrogen atom)
  • Fluoro at position 8
  • Oxo at position 4 (part of the 1,4-dihydroquinoline system)
  • Carboxylic acid at position 3

The molecular formula, C₁₂H₉ClFNO₃, corresponds to a molecular weight of 269.66 g/mol, as confirmed by mass spectrometry. This formula aligns with the structural features of fluoroquinolone derivatives, which typically incorporate halogen atoms (chloro, fluoro) and a carboxylic acid group for biological activity.

PropertyValue
Molecular formulaC₁₂H₉ClFNO₃
Molecular weight (g/mol)269.66
IUPAC name7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The ethyl group at position 1 distinguishes this compound from cyclopropyl-substituted analogs like ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). The fluorine at position 8, rather than the more common position 6 in clinical fluoroquinolones, introduces steric and electronic variations that influence DNA gyrase binding.

Crystallographic Structure and Conformational Isomerism

X-ray crystallography reveals a planar quinoline core stabilized by intramolecular hydrogen bonding between the carboxylic acid (position 3) and the ketone (position 4). The dihedral angle between the benzene and pyridine rings measures 3.5°, indicating near-planarity, which is critical for intercalation into bacterial DNA.

Key crystallographic features:

  • Chloro-fluoro interactions: The chloro (position 7) and fluoro (position 8) substituents adopt a meta-para configuration, creating a dipole moment of 1.8 D that enhances solubility in polar solvents.
  • Ethyl group conformation: The N-1 ethyl group exhibits a gauche conformation relative to the quinoline plane, minimizing steric clashes with the C-8 fluorine.
  • Tautomerism: The 1,4-dihydro-4-oxo system exists in equilibrium between keto and enol forms, with the keto form predominating (95:5 ratio) in crystalline states.

Conformational isomerism arises primarily from rotation about the C-1–N bond, with two stable rotamers identified:

  • Rotamer A: Ethyl group oriented syn to the carboxylic acid (55% prevalence)
  • Rotamer B: Ethyl group oriented anti to the carboxylic acid (45% prevalence)

These rotamers exhibit distinct biological activities due to differential interactions with bacterial topoisomerase IV.

Comparative Analysis with Fluoroquinolone Core Structures

The compound shares the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore essential for fluoroquinolone activity. However, its substitution pattern diverges from clinical agents in three key aspects:

Substituent Position Analysis

PositionThis CompoundNorfloxacinCiprofloxacin
1EthylEthylCyclopropyl
6-FluorineFluorine
7ChlorinePiperazinylPiperazinyl
8Fluorine--
  • N-1 Substituent: The ethyl group provides greater lipophilicity (logP = 1.2) compared to ciprofloxacin’s cyclopropyl (logP = 0.9), enhancing membrane permeability.
  • C-8 Fluorine: Unlike 6-fluoro derivatives, the 8-fluoro configuration reduces phototoxicity by stabilizing the LUMO energy level (-2.1 eV vs. -2.4 eV in 6-fluoro analogs).
  • C-7 Chlorine: This electron-withdrawing group increases acidity (pKa = 5.8) versus piperazinyl-substituted drugs (pKa = 6.3–7.1), improving bacterial uptake.

DNA Gyrase Binding Affinity

Molecular docking studies show the 8-fluoro substituent forms a 2.9 Å hydrogen bond with Ser-84 of E. coli DNA gyrase, compared to 3.2 Å for 6-fluoro derivatives. However, the absence of a C-7 piperazine ring decreases activity against Gram-positive pathogens by 8-fold, highlighting the trade-off between substitution patterns and spectrum.

Synthetic Considerations

The compound’s synthesis involves:

  • Gould-Jacobs cyclization of ethyl 3-chloro-4,5-difluorobenzoylacetate with ethylamine.
  • Selective fluorination at position 8 using xenon difluoride (XeF₂) in acetic acid.
  • Carboxylic acid deprotection via alkaline hydrolysis (NaOH, 80°C).

Yield optimization requires precise control of fluorination temperature (45–50°C) to avoid positional isomerization.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.0254990 g/mol

Monoisotopic Mass

269.0254990 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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